molecular formula C25H33N3O2 B5051179 2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine

2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine

Katalognummer B5051179
Molekulargewicht: 407.5 g/mol
InChI-Schlüssel: YCKHJKNASFVRBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine, also known as MPTP, is a chemical compound that has been widely studied in scientific research. MPTP is a potent neurotoxin that has been used to model Parkinson's disease in animals and has also been implicated in cases of Parkinsonism in humans. In

Wirkmechanismus

2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine is converted to its active metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria. MPP+ inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. This results in oxidative stress and the selective degeneration of dopaminergic neurons.
Biochemical and Physiological Effects:
The administration of 2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine to animals results in a rapid and selective loss of dopaminergic neurons in the substantia nigra. This leads to a decrease in dopamine levels in the striatum, which is associated with the motor symptoms of Parkinson's disease. 2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine also induces neuroinflammation and oxidative stress, which may contribute to the degeneration of dopaminergic neurons.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine as a research tool has several advantages. It is a well-established model of Parkinson's disease that accurately reproduces the selective degeneration of dopaminergic neurons observed in the disease. 2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine is also relatively easy to administer and produces a rapid and consistent response. However, there are also several limitations to the use of 2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine. It is a potent neurotoxin that can be hazardous to handle, and there is a risk of accidental exposure. In addition, the model only replicates some aspects of Parkinson's disease and may not fully capture the complexity of the disease.

Zukünftige Richtungen

There are several future directions for research on 2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine. One area of interest is the development of new treatments for Parkinson's disease that target the mechanisms underlying 2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine-induced neurodegeneration. Another area of research is the use of 2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine to study the role of neuroinflammation and oxidative stress in Parkinson's disease. Finally, there is a need for further validation of the 2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine model and its translation to human studies.
Conclusion:
In conclusion, 2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine is a potent neurotoxin that has been widely used as a research tool to model Parkinson's disease in animals. The administration of 2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine results in the selective degeneration of dopaminergic neurons in the substantia nigra, which is similar to the pathology observed in Parkinson's disease. 2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine has been used to study the mechanisms underlying the degeneration of dopaminergic neurons and to test potential treatments for Parkinson's disease. While there are several advantages to the use of 2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine as a research tool, there are also limitations to its use, and further research is needed to fully understand the mechanisms underlying 2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine-induced neurodegeneration.

Synthesemethoden

The synthesis of 2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine involves the reaction of 4-bromobenzyl chloride with 2-ethylpyridine in the presence of sodium hydride to form 2-(4-bromobenzyl)pyridine. This compound is then reacted with piperidine and triethylamine to produce the intermediate 2-(4-benzylpiperidin-1-yl)pyridine. Finally, this intermediate is reacted with phosgene in the presence of piperidine to yield 2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine.

Wissenschaftliche Forschungsanwendungen

2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine has been widely used as a research tool to model Parkinson's disease in animals. The administration of 2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine to animals results in the selective destruction of dopaminergic neurons in the substantia nigra, which is similar to the pathology observed in Parkinson's disease. This model has been used to study the mechanisms underlying the degeneration of dopaminergic neurons and to test potential treatments for Parkinson's disease.

Eigenschaften

IUPAC Name

(2-ethylpiperidin-1-yl)-[4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxyphenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O2/c1-2-22-8-4-6-16-28(22)25(29)20-9-11-23(12-10-20)30-24-13-17-27(18-14-24)19-21-7-3-5-15-26-21/h3,5,7,9-12,15,22,24H,2,4,6,8,13-14,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKHJKNASFVRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CC=C(C=C2)OC3CCN(CC3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.